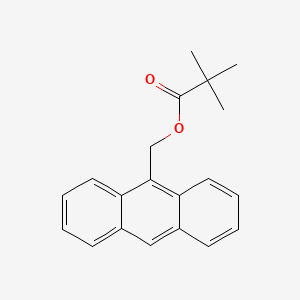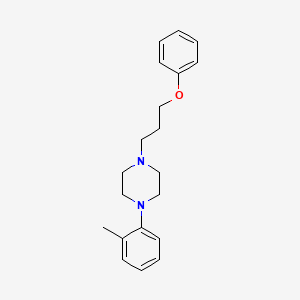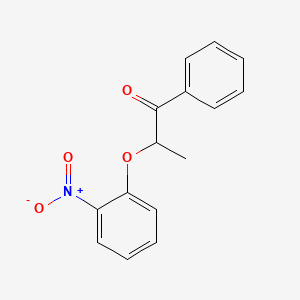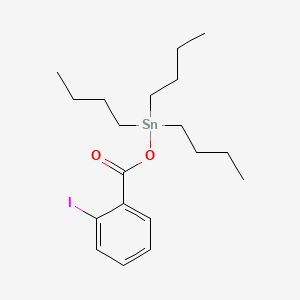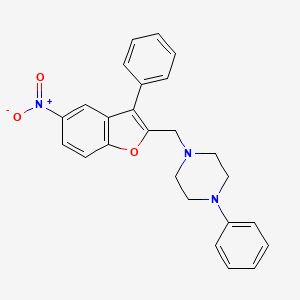
Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro(5151)tetradecane-7,14-dione, monosemicarbazone is a complex organic compound with a unique structure It is characterized by a dispiro arrangement, which means it has two spiro-connected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone typically involves multiple steps. The starting material is often a cyclohexylketene dimer, which undergoes a series of reactions to form the dispiro structure. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dispiro(5.1.5.1)tetradecane-7,14-dione: This compound is similar in structure but lacks the monosemicarbazone group.
Cyclohexylketene dimer: This is a precursor in the synthesis of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone.
Uniqueness
Dispiro(5151)tetradecane-7,14-dione, monosemicarbazone is unique due to its specific dispiro structure and the presence of the monosemicarbazone group
Properties
CAS No. |
73987-17-4 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
[(14-oxodispiro[5.1.58.16]tetradecan-7-ylidene)amino]urea |
InChI |
InChI=1S/C15H23N3O2/c16-13(20)18-17-11-14(7-3-1-4-8-14)12(19)15(11)9-5-2-6-10-15/h1-10H2,(H3,16,18,20) |
InChI Key |
VANQIUYYIFFVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=NNC(=O)N)C3(C2=O)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


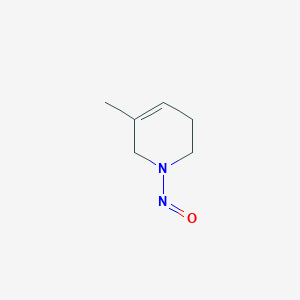
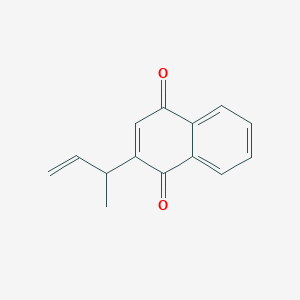
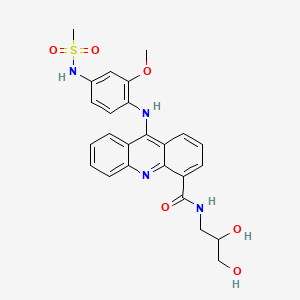

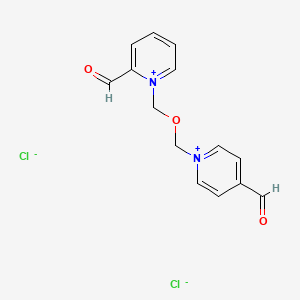
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
